molecular formula C40H42ClNO8 B050870 Indopred CAS No. 118462-63-8

Indopred

Cat. No. B050870
M. Wt: 700.2 g/mol
InChI Key: JTDRVDCAXRMCGS-YMLVGWPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indopred is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone and has anti-inflammatory and immunosuppressive properties. Indopred is commonly used in laboratory experiments to study the effects of glucocorticoids on various biological processes.

Scientific Research Applications

Indopred is widely used in scientific research to study the effects of glucocorticoids on various biological processes. It is commonly used to induce immunosuppression in animal models of autoimmune diseases and to study the effects of glucocorticoids on gene expression and protein synthesis. Indopred is also used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.

Mechanism Of Action

Indopred exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates gene expression and protein synthesis. Indopred also inhibits the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.

Biochemical And Physiological Effects

Indopred has a wide range of biochemical and physiological effects, including the suppression of immune responses, the inhibition of inflammation, and the modulation of gene expression and protein synthesis. It also affects the metabolism of carbohydrates, proteins, and fats, and can cause changes in blood pressure, electrolyte balance, and bone density.

Advantages And Limitations For Lab Experiments

Indopred has several advantages for laboratory experiments, including its well-established synthesis method, its high purity, and its known mechanism of action. It is also relatively inexpensive and widely available. However, Indopred has some limitations, including its potential for non-specific effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on Indopred. One area of interest is the development of more selective glucocorticoid receptor agonists that can target specific tissues or cell types. Another area of interest is the development of new formulations of Indopred that can improve its solubility and bioavailability. Finally, there is a need for further studies on the long-term effects of Indopred on various physiological systems, including the immune system, the cardiovascular system, and the skeletal system.
Conclusion:
In conclusion, Indopred is a synthetic glucocorticoid that is widely used in scientific research. Its well-established synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a valuable tool for studying the effects of glucocorticoids on various biological processes. However, its potential for non-specific effects and limited solubility in aqueous solutions should be taken into consideration when designing experiments. Further research is needed to develop more selective glucocorticoid receptor agonists and to investigate the long-term effects of Indopred on various physiological systems.

Synthesis Methods

Indopred is synthesized by the reaction of prednisolone with acetic anhydride in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The synthesis of Indopred is well-established and has been described in numerous publications.

properties

CAS RN

118462-63-8

Product Name

Indopred

Molecular Formula

C40H42ClNO8

Molecular Weight

700.2 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1

InChI Key

JTDRVDCAXRMCGS-YMLVGWPTSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)[C@]4(CC[C@@H]5[C@@]4(C[C@@H]([C@H]6[C@H]5CCC7=CC(=O)C=C[C@]67C)O)C)O

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O

synonyms

INDOPRED

Origin of Product

United States

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